molecular formula C11H24N2O B3023216 N-(3-ethoxypropyl)-1-methylpiperidin-4-amine CAS No. 1021033-96-4

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine

Cat. No. B3023216
M. Wt: 200.32 g/mol
InChI Key: SAQKCOKECNZJAH-UHFFFAOYSA-N
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Description

The compound N-(3-ethoxypropyl)-1-methylpiperidin-4-amine is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine. The first paper details the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is used in the preparation of an antibiotic, premafloxacin . The second paper discusses the preparation of N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, which are compounds with potential antimalarial activity . These papers provide insights into the synthetic strategies that could potentially be applied to the synthesis of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine.

Synthesis Analysis

The synthesis of related compounds involves key steps such as asymmetric Michael addition and stereoselective alkylation . These methods could be adapted for the synthesis of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine by choosing appropriate starting materials and reagents that would introduce the ethoxypropyl and methyl groups at the desired positions on the piperidine ring. The synthesis of N4-substituted 1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate as described in the second paper also provides a potential synthetic route that could be modified for the target compound.

Molecular Structure Analysis

While the molecular structure of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine is not analyzed in the provided papers, the structure can be inferred based on the name. It likely contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, with a methyl group attached to the nitrogen (N-methyl) and an ethoxypropyl group (3-ethoxypropyl) attached to one of the carbon atoms in the ring.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine. However, the synthetic methods described for related compounds suggest that the target compound could undergo reactions typical of amines, such as alkylation, acylation, and reactions with electrophiles .

Physical and Chemical Properties Analysis

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, environmental impact, and necessary precautions while handling it.


Future Directions

This would involve discussing potential applications of the compound and areas of future research.


For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. Please consult a qualified chemist or a reliable source for accurate information.


properties

IUPAC Name

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-14-10-4-7-12-11-5-8-13(2)9-6-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQKCOKECNZJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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